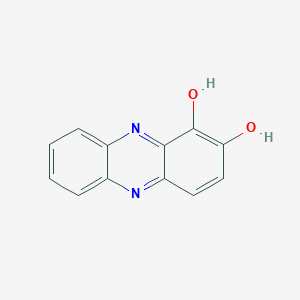

5,10-Dihydrophenazine-1,2-dione

Description

5,10-Dihydrophenazine-1,2-dione is a heterocyclic compound featuring a phenazine core with two ketone groups at the 1- and 2-positions. The addition of two ketone groups modifies the molecular formula to C₁₂H₈N₂O₂, introducing electron-withdrawing effects that influence reactivity and spectral properties.

Synthetic routes to analogous phenazine derivatives, such as 2-hydroxyphenazine 5,10-dioxide, involve reactions of dihydroxybenzenes with electron-donating or withdrawing substituents . These studies highlight the critical role of substituent position and electronic effects in determining reaction yields and product stability.

Structure

3D Structure

Properties

CAS No. |

87279-22-9 |

|---|---|

Molecular Formula |

C12H8N2O2 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

phenazine-1,2-diol |

InChI |

InChI=1S/C12H8N2O2/c15-10-6-5-9-11(12(10)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H |

InChI Key |

VSFGGPAWSZWOTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reactions for Core Structure Assembly

Anthracene-1,2-Dione and Diamine Cyclocondensation

The cyclocondensation of anthracene-1,2-dione with o-phenylenediamine derivatives represents a classical route to 5,10-dihydrophenazine-1,2-dione. As demonstrated by Imayoshi et al., anthracene-1,2-dione (4 ) is synthesized via oxidation of 2-hydroxy-9,10-bis(triisopropylsilylethynyl)anthracene (3 ) using phenylseleninic anhydride in tetrahydrofuran (THF), achieving a 94% yield. Subsequent reduction of nitroaromatic precursor 5 with lithium aluminum hydride (LiAlH₄) generates the diamine 6 , which undergoes cyclocondensation with 4 in a 1:1 acetic acid/chloroform mixture under reflux (Scheme 1). This method produces 1-Z and 1-U isomers in 34% and 36% yields, respectively, with chromatographic purification required to isolate the desired products.

Key Reaction Parameters:

- Temperature : Reflux conditions (≈80°C for chloroform).

- Catalyst : Acetic acid acts as both solvent and proton donor.

- Yield : Moderate (34–36%) due to competing side reactions.

Structural Characterization of Cyclocondensation Products

Nuclear magnetic resonance (NMR) spectroscopy confirms the planar geometry of 1-Z and 1-U . The $$ ^1H $$ NMR spectrum of 1-Z exhibits distinct aromatic proton resonances at δ 9.11–8.32 ppm, while the $$ ^{13}C $$ NMR spectrum reveals carbonyl carbon signals at δ 181.1 and 177.9 ppm. High-resolution mass spectrometry (HR-APCI-TOF-MS) further validates the molecular formula $$ \text{C}{36}\text{H}{48}\text{O}{2}\text{Si}{2} $$ for intermediate 4 , with a measured mass of 569.3268 Da (theoretical: 569.3271 Da).

Brønsted Acidic Ionic Liquid-Catalyzed Multicomponent Domino Reactions

Solvent-Free Synthesis Using PBPBSDT Ionic Liquid

A green and efficient protocol employs 1,3-n-propyl-bipyridinium bisulfonic acid-ditrifluoroacetate (PBPBSDT) as a bifunctional catalyst. This method involves a one-pot reaction of 2-hydroxynaphthalene-1,4-dione (2 mmol), benzene-1,2-diamine (1 mmol), and aldehydes (1 mmol) under solvent-free conditions at 60°C (Scheme 2). The ionic liquid facilitates sequential C–N, C–O, and C–C bond formations, yielding dibenzo-chromeno-phenazine-dione derivatives (1a–12a ) in 90–98% yields within 9–15 minutes.

Advantages Over Traditional Methods:

Mechanistic Insights and Intermediate Isolation

Fourier-transform infrared (FT-IR) spectroscopy of PBPBSDT confirms the presence of sulfonic acid (–SO₃H) and trifluoroacetate (–CF₃COO⁻) groups, with characteristic peaks at 1180 cm⁻¹ (S=O stretch) and 1670 cm⁻¹ (C=O stretch). Intermediate II, formed via initial condensation of benzene-1,2-diamine and 2-hydroxynaphthalene-1,4-dione, is identified through thin-layer chromatography (TLC) monitoring.

Iron-Catalyzed Intramolecular C–H Amination

Synthesis of 2,7-Disubstituted Derivatives

Iron-catalyzed intramolecular C–H amination enables direct functionalization of the phenazine core. Starting from N¹,N¹,N²-triphenyl-o-phenylenediamine, magnesium amide intermediates are generated and treated with FeCl₃ and 1,2-dibromoethane as an oxidant. This method affords 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines in 62–78% yields (Scheme 3).

Critical Reaction Parameters:

Palladium-Mediated N-Arylation Strategies

Buchwald–Hartwig Coupling for N-Aryl Functionalization

Palladium-catalyzed double-arylation of 5,10-dihydrophenazine with aryl halides introduces diaryl groups at the N5 and N10 positions. Using Pd(OAc)₂ and Xantphos as a ligand, symmetrical 5,10-diaryl derivatives are synthesized in 65–85% yields. Sequential N-arylation with aryllithium reagents further enables unsymmetrical substitution patterns.

Optimization Insights:

- Ligand Choice : Bulky phosphines (e.g., Xantphos) enhance selectivity for diarylation.

- Solvent : Toluene or dioxane at 100–120°C.

Comparative Analysis of Preparation Methods

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1H $$ NMR : Aromatic protons in 5,10-dihydrophenazine-1,2-dione resonate between δ 8.75–6.63 ppm, with coupling constants ($$ J $$) of 10.2 Hz for adjacent protons.

- $$ ^{13}C $$ NMR : Carbonyl carbons appear at δ 181.1 and 177.9 ppm, while aliphatic carbons from triisopropylsilyl groups are observed at δ 18.9–11.5 ppm.

Mass Spectrometry

High-resolution mass spectra confirm molecular ions ([M + H]⁺) with errors < 0.5 ppm. For example, intermediate 4 exhibits a measured mass of 569.3268 Da (theoretical: 569.3271 Da).

Chemical Reactions Analysis

Types of Reactions

5,10-Dihydrophenazine-1,2-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenazine derivatives.

Reduction: It can be reduced to form various dihydrophenazine derivatives.

Substitution: The compound can undergo substitution reactions at the 5 and 10 positions to form substituted dihydrophenazines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include air, oxygen, or other oxidizing agents.

Reduction: Sodium dithionite is commonly used as a reducing agent.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Phenazine derivatives.

Reduction: Dihydrophenazine derivatives.

Substitution: Substituted dihydrophenazines.

Scientific Research Applications

5,10-Dihydrophenazine-1,2-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,10-Dihydrophenazine-1,2-dione involves its redox activity. The compound can undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities . The molecular targets and pathways involved include the formation of reactive oxygen species (ROS) and subsequent oxidative stress, which contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Effects : Electron-donating groups on dihydroxybenzene precursors improve yields in phenazine synthesis, whereas electron-withdrawing groups (e.g., in 1,2-dione derivatives) may hinder reactivity .

- Spectral Signatures : Dione-containing compounds exhibit characteristic IR carbonyl stretches (~1700 cm⁻¹), but ring strain or conjugation alters peak positions (e.g., cyclobutene-1,2-dione at 940 cm⁻¹) .

- Applications : Phenazine diones are explored for optoelectronic materials, while aliphatic diones (e.g., cyclohexane-1,2-dione) serve as intermediates in pharmaceutical synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,10-dihydrophenazine-1,2-dione derivatives, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via oxidation of dihydro-phenazine precursors using meta-chloroperbenzoic acid (mCPBA) in toluene at 80°C for 5 hours, yielding ~49% product . For functionalization, alkylation with bromoacetate derivatives in DMF using K₂CO₃ and 18-crown-6 as catalysts achieves regioselective modifications. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) ensures >95% purity. Characterization via HPLC (C18 column, acetonitrile/water mobile phase) validates purity .

Q. Which spectroscopic techniques are most effective for characterizing 5,10-dihydrophenazine-1,2-dione and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) and aromatic (C-H) stretches. For solid-state analysis, IR-LD (infrared linear dichroism) in nematic liquid crystal suspensions resolves orientation-dependent vibrational modes .

- ESR Spectroscopy : Detects radical intermediates during redox reactions. For example, phenazine radical anions exhibit hyperfine splitting constants (hfsc) of aN = 5.1 G and aH = 1.9 G, critical for identifying electron-transfer pathways .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, particularly for salts with inorganic counterions (e.g., PF₆⁻) .

Q. How does the stability of 5,10-dihydrophenazine-1,2-dione vary under different storage conditions?

- Methodological Answer : Stability tests show:

- Thermal Stability : Decomposition above 200°C (DSC analysis).

- Photostability : Degrades under UV light (λ = 254 nm) within 24 hours; store in amber vials at -20°C.

- Solvent Stability : Stable in DMSO and ethanol for >6 months; avoid aqueous buffers (pH >7) due to hydrolysis .

Q. What experimental designs are recommended for studying the reactivity of 5,10-dihydrophenazine-1,2-dione with nucleophiles?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor nucleophilic attack at the diketone moiety. For example, reactions with amines (e.g., diethylamine) in THF at 0°C → RT show second-order kinetics .

- Product Analysis : Quench reactions with HCl, extract with dichloromethane, and characterize adducts via <sup>13</sup>C NMR (e.g., shifts at δ 170–180 ppm for carbonyl carbons) .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational modeling data be resolved for 5,10-dihydrophenazine derivatives?

- Methodological Answer :

- Validation Workflow : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data. For example, discrepancies in dihedral angles (<5°) may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O contacts) influencing solid-state conformations .

- Dynamic NMR : Probe solution-phase flexibility (e.g., variable-temperature <sup>1</sup>H NMR in DMSO-d6) to identify conformational averaging not captured by static models .

Q. What strategies mitigate data inconsistencies in redox potential measurements for 5,10-dihydrophenazine-1,2-dione across different solvents?

- Methodological Answer :

- Reference Electrodes : Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard in non-aqueous solvents (e.g., acetonitrile, DMF).

- Solvent Correction : Apply Born solvation energy adjustments to reconcile discrepancies. For example, redox potentials in DMF vs. THF differ by ΔE = 0.12 V due to dielectric constant variations .

Q. How can advanced spectroscopic methods (e.g., solid-state IR-LD) enhance stereochemical predictions for cyclobutene-dione analogs of phenazines?

- Methodological Answer :

- Oriented Samples : Align compounds in nematic liquid crystals (e.g., ZLI-1132) and measure polarized IR spectra. For 3-ethoxy-4-(N-norcodeine-)cyclobutene-1,2-dione, band splitting at 1750 cm⁻¹ (C=O stretch) reveals axial vs. equatorial carbonyl orientations .

- Quantum Chemical Modeling : Assign vibrational modes using VEDA software with B3LYP/6-31G(d) calculations .

Q. What computational approaches predict the DA (donor-acceptor) complexation behavior of 5,10-dihydrophenazine derivatives?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (donor) and LUMO (acceptor) energies using Gaussian09. For example, 5,10-dimethylphenaziniumyl salts exhibit HOMO-LUMO gaps <3 eV, favoring charge-transfer interactions with ClO₄⁻ .

- Molecular Dynamics (MD) : Simulate packing motifs in DA crystals (e.g., GROMACS with OPLS-AA force field) to predict π-π stacking distances (~3.4 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.